molecular formula C7H13NO8P2 B13445003 (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate

(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate

Cat. No.: B13445003
M. Wt: 301.13 g/mol
InChI Key: LOXDMIJMAYJQJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridylacetic acid with phosphorus trichloride and phosphorous acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The primary mechanism of action of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function. By inhibiting this enzyme, the compound prevents the formation of essential lipids required for osteoclast activity, thereby reducing bone resorption and increasing bone mineral density .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is unique due to its specific binding affinity to hydroxyapatite in bone and its relatively favorable side effect profile .

Properties

Molecular Formula

C7H13NO8P2

Molecular Weight

301.13 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate

InChI

InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);1H2

InChI Key

LOXDMIJMAYJQJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Origin of Product

United States

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